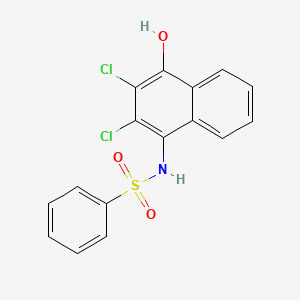

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3S/c17-13-14(18)16(20)12-9-5-4-8-11(12)15(13)19-23(21,22)10-6-2-1-3-7-10/h1-9,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWRHCSEPBKXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into two primary components:

- 2,3-Dichloro-4-hydroxynaphthalen-1-amine : A polyhalogenated naphthylamine intermediate.

- Benzenesulfonyl chloride : The sulfonamide precursor.

Coupling these via a nucleophilic substitution or condensation reaction forms the sulfonamide bond. Critical challenges include:

Synthesis of the Naphthalene Backbone

Starting Material: 1,4-Naphthoquinone

1,4-Naphthoquinone (CAS 130-15-4) serves as a versatile precursor. Key steps involve:

Chlorination

Method A: Direct Electrophilic Chlorination

- Conditions : Cl₂ gas in acetic acid at 40–60°C for 6–8 hours.

- Outcome : Introduces chlorine atoms at electron-rich positions (2 and 3). Excess Cl₂ may lead to over-chlorination, necessitating careful stoichiometry.

- Yield : 60–70% (reported for analogous naphthoquinone chlorinations).

Method B: Lewis Acid-Catalyzed Chlorination

- Catalyst : FeCl₃ or AlCl₃ in dichloroethane.

- Advantage : Enhanced regioselectivity for 2,3-dichloro-1,4-naphthoquinone.

Reduction to Hydroxynaphthalene

Sulfonamide Bond Formation

Classic Two-Step Approach

Amine Generation

- Intermediate : 2,3-Dichloro-4-hydroxynaphthalen-1-amine.

- Method : Hofmann degradation of the corresponding acetamide (synthesized via acetylation of 2,3-dichloro-4-hydroxy-1-naphthol using acetic anhydride).

Sulfonylation

One-Pot Sulfonylation

Catalytic System : Fe₃O₄-DIPA nanoparticles in dichloromethane.

- Advantages :

- Procedure :

Optimization and Challenges

Protecting Group Strategies

Regioselectivity in Chlorination

Analytical Data and Characterization

Spectroscopic Confirmation

Industrial-Scale Considerations

- Cost Efficiency : Benzenesulfonyl chloride is commercially affordable ($120–150/kg).

- Waste Management : Chlorinated byproducts require neutralization with NaOH before disposal.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide

- N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-benzenesulfonamide derivatives

Uniqueness

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is unique due to its specific structural features that confer distinct chemical and biological properties. Its combination of naphthalene and benzenesulfonamide moieties makes it particularly versatile in various applications.

Biological Activity

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique chemical structure. It features a naphthalene ring substituted with dichloro and hydroxyl groups, linked to a benzenesulfonamide moiety. The molecular formula is C13H10Cl2N2O2S, with a molecular weight of approximately 325.20 g/mol. The presence of halogen atoms and functional groups suggests potential interactions with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. In particular, compounds with similar structures have demonstrated significant activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Pseudomonas aeruginosa | 6.67 mg/mL |

| 4d | E. coli | 6.72 mg/mL |

| 4h | Staphylococcus aureus | 6.63 mg/mL |

These findings suggest that the sulfonamide group may enhance the antimicrobial efficacy of the compound through mechanisms such as inhibition of folic acid synthesis in bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides has also been investigated. For example, compounds structurally related to this compound exhibited significant reductions in carrageenan-induced rat paw edema:

| Compound | Edema Reduction (%) at 3 hours |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

| 4e | 87.83 |

Such results indicate that these compounds may exert their effects through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

3. Antioxidant Activity

The antioxidant properties of similar sulfonamide derivatives have been documented, with some compounds exhibiting IC50 values comparable to standard antioxidants like Vitamin C:

| Compound | IC50 (mg/mL) |

|---|---|

| 4e | 0.3287 |

| Vitamin C | 0.2090 |

This suggests that this compound may also contribute to cellular protection against oxidative stress .

Case Study: Synthesis and Evaluation

A study conducted on various benzenesulfonamide derivatives demonstrated the synthesis process involving reactions between substituted benzenesulphonyl chlorides and amino acids. The resulting compounds were evaluated for their biological activities, revealing promising anti-inflammatory and antimicrobial effects.

Case Study: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides indicated that modifications to the naphthalene ring and sulfonamide group significantly influenced biological activity. For instance, varying halogen substitutions led to changes in potency against specific bacterial strains, emphasizing the importance of chemical structure in determining biological efficacy .

Q & A

Basic: What are the key considerations for synthesizing N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide in a laboratory setting?

Answer:

The synthesis typically involves reacting a substituted naphthalene precursor (e.g., 2,3-dichloro-4-hydroxynaphthalen-1-amine) with benzenesulfonyl chloride. Critical steps include:

- Base selection : Triethylamine or NaOH is used to deprotonate the amine and drive sulfonamide bond formation .

- Solvent optimization : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactivity .

- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and sulfonamide linkage. Aromatic protons and hydroxyl groups show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .

- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3200 cm⁻¹) .

Advanced: How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?

Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement to resolve disorder in the dichloro-hydroxynaphthalene moiety. Constraints can be applied to chlorine occupancy .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond-length anomalies and validate hydrogen bonding between the hydroxyl and sulfonamide groups .

- WinGX integration : Combine structure solution (SHELXS) with graphical interfaces to cross-validate torsion angles and packing interactions .

Advanced: How should researchers address contradictory data in thermal stability studies?

Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres to identify degradation pathways .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or melting point variations caused by impurities .

- High-Resolution Mass Spectrometry (HRMS) : Analyze degradation residues to distinguish between hydrolytic cleavage (e.g., sulfonamide bond rupture) vs. oxidative decomposition .

Advanced: What experimental designs evaluate stability under varying pH and temperature conditions?

Answer:

- pH stability assay : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC, focusing on sulfonamide hydrolysis or hydroxyl group oxidation .

- Accelerated stability testing : Use elevated temperatures (e.g., 40–60°C) to extrapolate shelf-life kinetics. Quench samples at intervals for LC-MS analysis .

Advanced: How can structure-activity relationships (SAR) be established for bioactivity studies?

Answer:

- Analog synthesis : Modify substituents (e.g., replace Cl with F or vary hydroxyl position) to assess impact on biological targets .

- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase, a common sulfonamide target. Validate with IC₅₀ assays .

Advanced: How to troubleshoot unexpected byproducts (e.g., double sulfonamide formation)?

Answer:

- Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates. Excess sulfonyl chloride or prolonged reaction times may over-functionalize the amine .

- Byproduct isolation : Purify unexpected products (e.g., via preparative HPLC) and characterize via XRD to confirm structures, as seen in unintended "double" sulfonamide formations .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Dynamics (MD) simulations : Simulate binding to hydrophobic pockets (e.g., in albumin) to assess plasma protein binding .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity at the hydroxyl or sulfonamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.